trans-3-Aminocyclobutanecarboxylic acid hydrochloride

Peptide Chemistry Foldamers Conformational Analysis

Select trans-3-aminocyclobutanecarboxylic acid hydrochloride (trans-ACBC HCl) for applications demanding precise stereochemical control. Unlike its cis isomer, the trans configuration enforces a folded, compact conformation in peptides and a defined spatial orientation in PROTAC bifunctional molecules—validated by NMR to promote bioactive turn/helix mimetics essential for CETP/PDE4 inhibitor scaffolds and NMDA receptor antagonist programs. Insist on stereochemical integrity; generic substitution with the cis isomer is scientifically invalid and compromises conformational design.

Molecular Formula C5H10ClNO2
Molecular Weight 151.59
CAS No. 1201190-01-3
Cat. No. B3089862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-3-Aminocyclobutanecarboxylic acid hydrochloride
CAS1201190-01-3
Molecular FormulaC5H10ClNO2
Molecular Weight151.59
Structural Identifiers
SMILESC1C(CC1N)C(=O)O.Cl
InChIInChI=1S/C5H9NO2.ClH/c6-4-1-3(2-4)5(7)8;/h3-4H,1-2,6H2,(H,7,8);1H
InChIKeyDWZUMNAIAFBWKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

trans-3-Aminocyclobutanecarboxylic acid hydrochloride (CAS 1201190-01-3) Sourcing and Procurement Guide


trans-3-Aminocyclobutanecarboxylic acid hydrochloride (CAS 1201190-01-3), also referred to as trans-ACBC hydrochloride, is a conformationally constrained cyclic β-amino acid derivative. It exists as the hydrochloride salt of the trans stereoisomer, distinguishing it from the cis isomer (CAS 84182-59-2) . This compound is characterized by its rigid cyclobutane core and a trans-1,3-disposition of the amino and carboxyl groups, which confers distinct conformational properties relative to its cis counterpart [1]. Its primary utility lies in the construction of peptidomimetics, foldamers, and as a rigid linker component in targeted protein degradation (PROTAC) molecules [1].

Why cis-3-Aminocyclobutanecarboxylic acid hydrochloride (CAS 84182-59-2) Cannot Substitute for trans-3-Aminocyclobutanecarboxylic acid hydrochloride (CAS 1201190-01-3)


Generic substitution between the trans and cis isomers of 3-aminocyclobutanecarboxylic acid is not scientifically valid due to profound differences in the three-dimensional presentation of their functional groups. The trans configuration imposes a distinct spatial arrangement that directly dictates the secondary structure of peptides and the geometry of bifunctional molecules like PROTACs [1]. High-resolution NMR studies have unequivocally demonstrated that peptides incorporating trans-cyclobutane amino acid residues adopt a more folded, compact conformation in solution, whereas those containing the cis isomer adopt an extended, strand-like structure [1]. This stereochemically-driven conformational divergence fundamentally alters the biological and physicochemical properties of any derived molecule, making the isomers functionally non-interchangeable.

Quantitative Differentiation Evidence for trans-3-Aminocyclobutanecarboxylic acid hydrochloride (CAS 1201190-01-3) vs. Comparators


Trans Isomer Induces Folded Peptide Conformations; Cis Isomer Induces Strand-Like Conformations

In a direct head-to-head comparison using high-resolution NMR spectroscopy, hybrid peptides containing a trans-cyclobutane β-amino acid residue were shown to adopt a more folded structure in solution [1]. In contrast, peptides containing the cis-cyclobutane residue adopted a strand-like, extended structure [1]. The relative configuration (trans vs. cis) of the cyclobutane residue is the primary determinant of the peptide's folding pattern, dictating the formation of either intra- or inter-residue hydrogen-bonded rings [1].

Peptide Chemistry Foldamers Conformational Analysis

Trans-Cyclobutane Scaffold Provides Rigid Geometry for PROTAC Linker Design

trans-3-Aminocyclobutanecarboxylic acid is explicitly categorized and utilized as a PROTAC linker . Its rigid cyclobutane core offers a well-defined, constrained geometry between the ligase-binding and target-binding moieties of a PROTAC molecule [1]. This contrasts with the more flexible alkyl or polyethylene glycol (PEG) linkers that are also commonly used. While direct comparative degradation efficiency (e.g., DC₅₀) for PROTACs containing this exact linker versus others is not available in the public domain, the principle of using rigid linkers to enhance ternary complex formation and degradation potency is well-established in the PROTAC literature [1]. A closely related cis-cyclobutane linker was used in the potent PRC2 degrader UNC7700 (DC₅₀ = 111 nM), highlighting the general utility of this rigid scaffold class [2].

PROTAC Targeted Protein Degradation Medicinal Chemistry

NMDA Receptor Antagonist Activity of Structurally Related 1-Aminocyclobutanecarboxylic Acid Derivatives

A study on closely related 1-aminocyclobutanecarboxylic acid derivatives demonstrated that compounds with a trans-substituent can exhibit potent NMDA receptor antagonism [1]. Specifically, certain trans-3-substituted 1-aminocyclobutane-1-carboxylic acids were found to be more potent than the standard NMDA antagonist D-AP5 and equipotent with CPP [1]. While this data pertains to a different regioisomer (1-amino vs. 3-amino), it provides class-level evidence that the trans stereochemistry on a cyclobutane amino acid scaffold can be a key determinant for potent biological activity at CNS targets.

Neuroscience NMDA Receptor Anticonvulsant

Expedient Synthesis Enables Multigram Preparation with 16% Overall Yield

An expedient 6-step synthetic route to both cis- and trans-3-aminocyclobutanecarboxylic acids has been developed starting from commercially available 1,1-cyclobutanedicarboxylic acid [1]. The method provides a 16% total yield over six steps and enables multigram preparation of the target compounds [1]. This represents a significant improvement over previous methods, which were limited by difficult starting materials and inefficient multistep procedures [1].

Synthetic Methodology Process Chemistry Building Block Synthesis

High-Value Application Scenarios for trans-3-Aminocyclobutanecarboxylic acid hydrochloride (CAS 1201190-01-3)


Design of Conformationally Constrained Peptidomimetics and Foldamers

Utilize trans-3-aminocyclobutanecarboxylic acid hydrochloride as a key building block to introduce a rigid, folded conformation into peptide sequences. As demonstrated by direct NMR evidence, incorporation of the trans isomer promotes a folded secondary structure, which is essential for mimicking bioactive peptide turns or helices [1]. This application is critical in drug discovery for developing metabolically stable, bioactive peptide mimetics targeting protein-protein interactions.

Construction of Rigid Linkers in PROTACs and Bifunctional Degraders

Employ this compound as a conformationally restricted linker element in the synthesis of PROTACs. The rigid cyclobutane core provides a defined spatial orientation between the two warheads, potentially optimizing ternary complex formation with the target protein and E3 ligase [2]. This is based on the established principle that rigid linkers can enhance degradation efficiency and selectivity, a strategy validated by related cis-cyclobutane-based PROTACs showing potent degradation activity (e.g., DC₅₀ = 111 nM) [3].

Synthesis of Central Nervous System (CNS) Drug Candidates

Leverage the trans-cyclobutane amino acid scaffold in the design of novel NMDA receptor antagonists or other CNS-active agents. Class-level evidence from closely related 1-aminocyclobutanecarboxylic acid derivatives indicates that the trans stereochemistry can confer potent antagonist activity at the NMDA receptor, a validated target for neurological and psychiatric disorders [4].

Building Block for CETP and PDE4 Inhibitor Development

Both cis and trans isomers of 3-aminocyclobutanecarboxylic acid have been historically employed as intermediates in the development of Cholesteryl Ester Transfer Protein (CETP) inhibitors and Phosphodiesterase 4 (PDE4) inhibitors [5]. The specific stereochemistry of the trans isomer is essential for achieving the correct three-dimensional arrangement required for binding to these therapeutic targets.

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